Beclomethasone 21-Propionate-d5 Beclomethasone 21-Propionate-d5
Brand Name: Vulcanchem
CAS No.:
VCID: VC16670791
InChI: InChI=1S/C25H33ClO6/c1-5-21(30)32-13-20(29)25(31)14(2)10-18-17-7-6-15-11-16(27)8-9-22(15,3)24(17,26)19(28)12-23(18,25)4/h8-9,11,14,17-19,28,31H,5-7,10,12-13H2,1-4H3/t14-,17-,18-,19-,22-,23-,24-,25-/m0/s1/i1D3,5D2
SMILES:
Molecular Formula: C25H33ClO6
Molecular Weight: 470.0 g/mol

Beclomethasone 21-Propionate-d5

CAS No.:

Cat. No.: VC16670791

Molecular Formula: C25H33ClO6

Molecular Weight: 470.0 g/mol

* For research use only. Not for human or veterinary use.

Beclomethasone 21-Propionate-d5 -

Specification

Molecular Formula C25H33ClO6
Molecular Weight 470.0 g/mol
IUPAC Name [2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-chloro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2,2,3,3,3-pentadeuteriopropanoate
Standard InChI InChI=1S/C25H33ClO6/c1-5-21(30)32-13-20(29)25(31)14(2)10-18-17-7-6-15-11-16(27)8-9-22(15,3)24(17,26)19(28)12-23(18,25)4/h8-9,11,14,17-19,28,31H,5-7,10,12-13H2,1-4H3/t14-,17-,18-,19-,22-,23-,24-,25-/m0/s1/i1D3,5D2
Standard InChI Key OPNPEZLXXKGRTA-BFHSNLKKSA-N
Isomeric SMILES [2H]C([2H])([2H])C([2H])([2H])C(=O)OCC(=O)[C@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)Cl)O)C)C)O
Canonical SMILES CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)Cl)O)C)C)O

Introduction

Chemical Structure and Physicochemical Properties

Beclomethasone 21-Propionate-d5 (molecular formula: C25H28D5ClO6\text{C}_{25}\text{H}_{28}\text{D}_5\text{ClO}_6) is a deuterium-enriched analog of beclomethasone 21-propionate. The incorporation of deuterium atoms at the propionate moiety enhances molecular stability without significantly altering its steric or electronic properties. The compound retains the core steroid backbone, featuring a chlorinated pregnane structure with hydroxyl and ketone functional groups critical for receptor binding .

Structural Features

  • Core Structure: A 21-propionate ester derivative of beclomethasone, with deuterium substitution at the propionate side chain.

  • Stereochemistry: The (11β,16β) configuration ensures optimal glucocorticoid receptor (GR) binding affinity .

  • Isotopic Labeling: Five deuterium atoms replace hydrogens at the propionate group, enabling tracking via mass spectrometry.

Table 1: Key Physicochemical Parameters

PropertyValue
Molecular Weight470.0 g/mol
IUPAC Name[2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-chloro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2,2,3,3,3-pentadeuteriopropanoate
SMILES[2H]C([2H])([2H])C([2H])([2H])C(=O)OCC(=O)[C@]1(C@HC)O
SolubilityLow aqueous solubility; soluble in organic solvents (e.g., DMSO, ethanol)

The deuterium atoms in Beclomethasone 21-Propionate-d5 reduce metabolic degradation rates, prolonging its half-life in biological systems compared to non-deuterated forms. This property is particularly advantageous in longitudinal pharmacokinetic studies.

Synthesis and Derivation

Beclomethasone 21-Propionate-d5 is synthesized through selective deuteration of beclomethasone dipropionate, a prodrug approved for clinical use since 1976. The synthesis involves:

  • Hydrogen-Deuterium Exchange: Catalytic deuteration at the propionate side chain under controlled conditions.

  • Purification: Chromatographic techniques to isolate the deuterated product from non-deuterated residues.

  • Characterization: Mass spectrometry and nuclear magnetic resonance (NMR) to confirm isotopic purity and structural integrity.

This synthetic route ensures >98% isotopic enrichment, critical for minimizing variability in tracer studies.

Pharmacokinetics and Metabolic Pathways

Absorption and Distribution

Upon administration, Beclomethasone 21-Propionate-d5 exhibits limited systemic absorption due to its low bioavailability (<20%). It primarily localizes in target tissues such as the lungs and liver, where esterases catalyze its conversion to active metabolites .

Metabolic Activation

The compound undergoes sequential hydrolysis to form:

  • Beclomethasone 17-monopropionate (17-BMP): The primary active metabolite with potent GR agonism.

  • Beclomethasone: The parent compound, further metabolized to inactive glucuronides.

Deuterium labeling slows the hydrolysis rate, allowing researchers to delineate metabolic pathways with higher temporal resolution.

Table 2: Key Metabolites and Their Properties

MetaboliteEnzymatic PathwayBiological Activity
17-BMPEsterase-mediated hydrolysisHigh GR affinity (Kd=0.5nMK_d = 0.5 \, \text{nM})
BeclomethasoneFurther hydrolysisModerate GR affinity (Kd=5.2nMK_d = 5.2 \, \text{nM})
GlucuronidesUDP-glucuronosyltransferasesInactive; excreted renally

Pharmacological Applications

Anti-Inflammatory Mechanisms

Beclomethasone 21-Propionate-d5 binds to cytoplasmic GRs, inducing conformational changes that promote receptor translocation to the nucleus. There, it modulates gene expression by:

  • Upregulating anti-inflammatory genes: e.g., lipocortin-1 and IkBα, which inhibit phospholipase A2 and NF-κB, respectively.

  • Repressing pro-inflammatory cytokines: Including IL-1β, TNF-α, and IL-6 .

Research Applications

  • Metabolic Tracing: Deuterium labels enable quantification of tissue-specific metabolite distribution using LC-MS/MS.

  • Drug-Drug Interaction Studies: Investigating cytochrome P450 (CYP3A4) modulation, which affects concurrent drug metabolism.

  • Receptor Binding Kinetics: Comparative studies with non-deuterated analogs to assess isotopic effects on GR affinity.

Comparative Analysis with Other Glucocorticoids

Table 3: Structural and Functional Comparison

CompoundStructural FeaturesUnique Advantages
Beclomethasone DipropionateProdrug with 17- and 21-propionate estersBroader tissue distribution
Budesonide16α,17α-acetal groupHigher lung retention
Fluticasone PropionateFluorinated thioesterLonger half-life (t1/2=14hrt_{1/2} = 14 \, \text{hr})
Beclomethasone 21-Propionate-d5Deuterated propionateEnhanced metabolic tracking

The deuterium labeling in Beclomethasone 21-Propionate-d5 provides unique advantages in research settings, particularly in elucidating glucocorticoid metabolism and optimizing therapeutic indices.

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